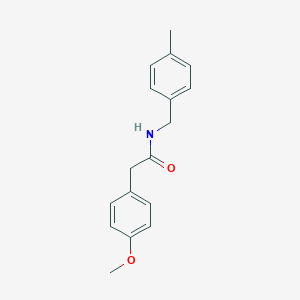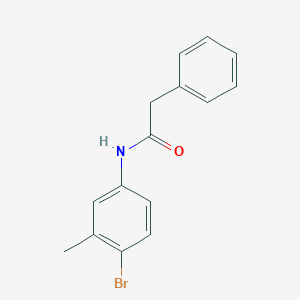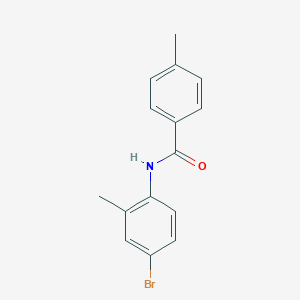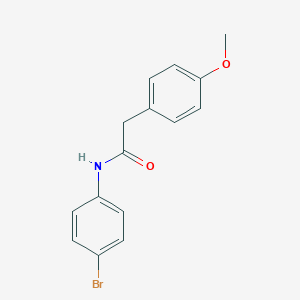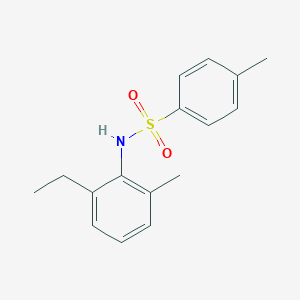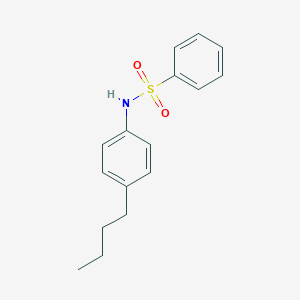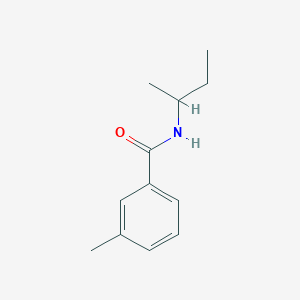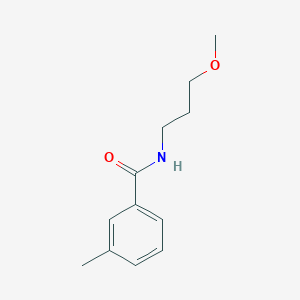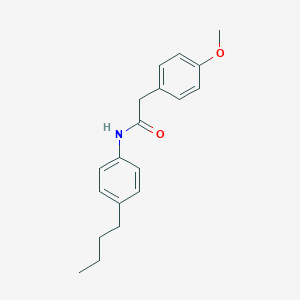![molecular formula C22H21NO B291784 N-[2-(PROPAN-2-YL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B291784.png)
N-[2-(PROPAN-2-YL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(PROPAN-2-YL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a carboxamide group attached to one of the phenyl rings and an isopropyl group attached to the other phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(PROPAN-2-YL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Attachment of Isopropyl Group: The isopropyl group can be introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials such as halogenated benzene, boronic acid, amine, and isopropyl chloride.
Reaction Optimization: Optimization of reaction conditions to maximize yield and purity, including temperature, pressure, and catalyst concentration.
Purification: Purification of the final product through techniques such as recrystallization, chromatography, or distillation.
化学反应分析
Types of Reactions
N-[2-(PROPAN-2-YL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the phenyl rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using reagents such as nitrating mixture (HNO3/H2SO4), halogenating agents (Br2/FeBr3), and sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, halogen, or sulfonic acid derivatives.
科学研究应用
N-[2-(PROPAN-2-YL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
作用机制
The mechanism of action of N-[2-(PROPAN-2-YL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic or signaling pathways, resulting in altered cellular functions.
Gene Expression Modulation: Regulation of gene expression through interaction with transcription factors or epigenetic modifications.
相似化合物的比较
N-[2-(PROPAN-2-YL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Biphenyl Carboxamides: Compounds with similar biphenyl core and carboxamide group but different substituents on the phenyl rings.
Isopropyl-Substituted Aromatics: Compounds with isopropyl groups attached to aromatic rings but different functional groups.
Amide Derivatives: Compounds with amide functional groups but different aromatic or aliphatic backbones.
The uniqueness of this compound lies in its specific combination of biphenyl core, carboxamide group, and isopropyl substituent, which imparts distinct chemical and biological properties.
属性
分子式 |
C22H21NO |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
4-phenyl-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C22H21NO/c1-16(2)20-10-6-7-11-21(20)23-22(24)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h3-16H,1-2H3,(H,23,24) |
InChI 键 |
ZFWFMZSTDBVXNY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



